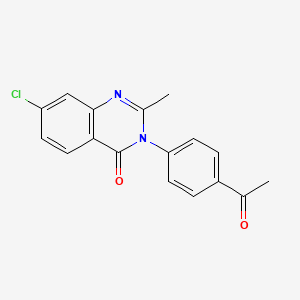

3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one

CAS No.: 503044-92-6

Cat. No.: VC19083438

Molecular Formula: C17H13ClN2O2

Molecular Weight: 312.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 503044-92-6 |

|---|---|

| Molecular Formula | C17H13ClN2O2 |

| Molecular Weight | 312.7 g/mol |

| IUPAC Name | 3-(4-acetylphenyl)-7-chloro-2-methylquinazolin-4-one |

| Standard InChI | InChI=1S/C17H13ClN2O2/c1-10(21)12-3-6-14(7-4-12)20-11(2)19-16-9-13(18)5-8-15(16)17(20)22/h3-9H,1-2H3 |

| Standard InChI Key | NSZUHWUAKDJZMH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)C(=O)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name 3-(4-acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one delineates its core quinazolinone scaffold with specific substituents:

-

Position 2: Methyl group (-CH₃)

-

Position 3: 4-Acetylphenyl group (C₆H₄-COCH₃)

-

Position 7: Chlorine atom (-Cl)

The molecular formula is C₁₈H₁₅ClN₂O₂, with a molecular weight of 338.78 g/mol. The acetyl group at the para position of the phenyl ring introduces polarity, potentially enhancing solubility in organic solvents compared to non-acylated analogs .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous quinazolinones provide a framework for prediction:

-

¹H NMR:

-

IR Spectroscopy:

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely follows established protocols for quinazolinone derivatives, modified to incorporate the 4-acetylphenyl group:

-

Core Formation: Condensation of anthranilic acid derivatives with acetic anhydride to form the 2-methyl-4H-benzo[d] oxazin-4-one intermediate .

-

Cyclization: Reaction with hydrazine hydrate to yield the quinazolin-4(3H)-one scaffold .

-

Substitution at Position 3: Introduction of the 4-acetylphenyl group via nucleophilic aromatic substitution or Ullmann-type coupling .

Detailed Synthesis Protocol (Hypothetical)

-

Step 1: Synthesis of 7-chloro-2-methyl-4H-benzo[d] oxazin-4-one

-

Step 2: Formation of 7-chloro-2-methylquinazolin-4(3H)-one

-

Step 3: Introduction of 4-Acetylphenyl Group

Comparative Analysis of Analogous Compounds

Challenges and Future Directions

-

Synthetic Yield Optimization: The acetylphenyl group’s steric bulk may reduce coupling efficiency during Suzuki reactions, necessitating catalyst screening (e.g., Pd(OAc)₂ with SPhos ligand).

-

In Vivo Toxicity Profiling: Preliminary acute toxicity studies in murine models are critical, as chloro-substituted quinazolinones show hepatotoxicity at high doses (>200 mg/kg) .

-

Target Identification: Molecular docking studies could predict interactions with angiotensin-converting enzyme (ACE) or bacterial dihydrofolate reductase (DHFR).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume